molecular formula C15H16BrNO2 B14393837 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one CAS No. 88152-58-3

2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one

Cat. No.: B14393837
CAS No.: 88152-58-3
M. Wt: 322.20 g/mol
InChI Key: STGHTIPGZMFVEA-UHFFFAOYSA-N
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Description

2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one typically involves the radical C-carbonylation of methylcyclohexylamines. This process includes the δ-C-carbonylation of tertiary alkylamines and the synthesis of lactams. The reaction conditions often require the use of oxidants such as Pb(OAc)4 in the presence of K2CO3 . The reaction mixture is subjected to high pressure of carbon monoxide to ensure cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoyl and bromo groups enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

88152-58-3

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

2-benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one

InChI

InChI=1S/C15H16BrNO2/c16-12-8-10-6-7-17(13(9-10)14(12)18)15(19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2

InChI Key

STGHTIPGZMFVEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CC1CC(C2=O)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

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